methyl 3-({2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a chemical compound with a unique molecular structure that combines several functional groups, including a furan ring, an imidazole ring, and a thiophene ring.
Mechanism of Action
Target of Action
The compound, also known as “methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate”, is a complex molecule that likely targets multiple receptors due to its structural components . The indole nucleus, a component of the compound, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
The compound’s interaction with its targets likely involves a variety of mechanisms. The indole nucleus, for instance, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This allows it to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its complex structure and multi-target mode of action. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action are likely diverse due to its multi-target mode of action. For example, indole derivatives have been found to have inhibitory activity against influenza A . Additionally, certain derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Preparation Methods
The synthesis of methyl 3-({2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) at room temperature. This produces benzo[b]thiophene-2-carboxylate derivatives, which are then hydrolyzed in the presence of potassium hydroxide (KOH) to obtain the corresponding carboxylic acids .
Chemical Reactions Analysis
Methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has diverse scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.
Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and pathways.
Materials Science: The unique structural properties of this compound make it suitable for the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate: This compound also contains a furan ring and a thiophene ring but differs in the presence of a pyrazole ring instead of an imidazole ring.
Methyl 3-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate: This compound features a pyridine ring in place of the imidazole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-19-10-11(12-4-3-8-24-12)18-14(19)5-7-17-26(21,22)13-6-9-25-15(13)16(20)23-2/h3-4,6,8-10,17H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCJNFUDIPCPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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